molecular formula C21H20N2O3S B2389877 (E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide CAS No. 2035004-98-7

(E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide

Cat. No. B2389877
CAS RN: 2035004-98-7
M. Wt: 380.46
InChI Key: XASTYETVAWBXSE-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide, also known as DTPA, is a chemical compound that has garnered attention in the scientific community due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide involves its ability to modulate various signaling pathways in cells. In cancer cells, this compound inhibits the Akt/mTOR pathway, which is involved in cell proliferation and survival. Inflammation research has shown that this compound inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative disorder research, this compound has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and animals. In cancer cells, this compound induces apoptosis, inhibits angiogenesis, and reduces cell proliferation. In inflammation research, this compound reduces the production of pro-inflammatory cytokines and inhibits the infiltration of immune cells. In neurodegenerative disorder research, this compound protects neurons from oxidative stress and improves cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using (E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide in lab experiments include its ability to modulate various signaling pathways, its potential as a therapeutic agent, and its relatively low toxicity. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and its potential for off-target effects.

Future Directions

For research on (E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide include the development of more efficient synthesis methods, the exploration of its potential as a therapeutic agent in various diseases, and the investigation of its off-target effects. Additionally, research on the pharmacokinetics and pharmacodynamics of this compound in animals and humans is necessary to determine its potential as a drug candidate.

Synthesis Methods

The synthesis of (E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide involves a multi-step process that begins with the reaction of 3,4-dimethoxybenzaldehyde with 5-(thiophen-2-yl)pyridine-3-amine to form an intermediate compound. This intermediate is then reacted with acryloyl chloride to produce the final product, this compound. The synthesis of this compound has been optimized by various researchers to improve yield and purity.

Scientific Research Applications

(E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.

properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-25-18-7-5-15(11-19(18)26-2)6-8-21(24)23-13-16-10-17(14-22-12-16)20-4-3-9-27-20/h3-12,14H,13H2,1-2H3,(H,23,24)/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASTYETVAWBXSE-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NCC2=CC(=CN=C2)C3=CC=CS3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NCC2=CC(=CN=C2)C3=CC=CS3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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